molecular formula C22H22N2O4S B3468326 1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine

1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3468326
M. Wt: 410.5 g/mol
InChI Key: OJBAHCVNWFYEJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxybenzoyl)-4-(2-naphthylsulfonyl)piperazine, also known as N-(4-methoxybenzoyl)-N'-(2-naphthyl)-piperazine or MNPN, is a chemical compound that has been studied for its potential use in the field of neuroscience. MNPN is a piperazine derivative that has been shown to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in regulating a wide range of physiological processes, including mood, anxiety, and appetite.

Mechanism of Action

MNPN acts as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and activates it, but not to the same extent as a full agonist. This partial activation of the receptor results in a downstream signaling cascade that can have a range of effects on physiological processes. MNPN has been shown to increase the release of serotonin in the brain, which is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
MNPN has been shown to have a range of biochemical and physiological effects. In animal studies, MNPN has been shown to have antidepressant and anxiolytic effects. It has also been shown to increase the release of serotonin in the brain, which is thought to contribute to its therapeutic effects. MNPN has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of MNPN is that it has a high affinity for the 5-HT1A receptor, making it a potential candidate for the development of drugs that target this receptor. MNPN has also been shown to have a range of therapeutic effects, including antidepressant and anxiolytic effects. However, one limitation of MNPN is that it has not been extensively studied in humans, so its safety and efficacy in humans is not well established.

Future Directions

There are several future directions for the study of MNPN. One direction is to further investigate its potential as a ligand for the 5-HT1A receptor and to develop drugs that target this receptor. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. MNPN could also be studied in combination with other drugs to determine if it has synergistic effects. Finally, more research is needed to establish the safety and efficacy of MNPN in humans.

Scientific Research Applications

MNPN has been studied for its potential use as a ligand for the 5-HT1A receptor. This receptor is involved in regulating a wide range of physiological processes, including mood, anxiety, and appetite. MNPN has been shown to have a high affinity for the 5-HT1A receptor, making it a potential candidate for the development of drugs that target this receptor. MNPN has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

(4-methoxyphenyl)-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-20-9-6-18(7-10-20)22(25)23-12-14-24(15-13-23)29(26,27)21-11-8-17-4-2-3-5-19(17)16-21/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBAHCVNWFYEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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